1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]
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Overview
Description
1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is a spirocyclic compound characterized by its unique three-dimensional structure Spirocyclic compounds, such as this one, are known for their rigidity and ability to interact with biological targets in a specific manner
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of isatin-derived azomethine ylides with activated olefins . This reaction is carried out under mild conditions, often in the presence of a catalyst such as a transition metal or an organocatalyst . The reaction conditions are optimized to ensure high regio- and stereoselectivity, resulting in the formation of the desired spirocyclic scaffold.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of spirocyclic compounds by utilizing flow reactors and ultrasonic irradiation . This approach not only enhances the yield but also reduces the reaction time and minimizes the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
Spirooxindoles: These compounds share a similar spirocyclic structure and are known for their bioactivity.
Spiro[indoline-3,4’-pyrrolidine]: This compound has a similar core structure but differs in the nature of the spirocyclic ring.
Spiro[indoline-3,4’-pyran]: Another related compound with a different spirocyclic ring, known for its diverse biological activities.
Uniqueness: 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This feature distinguishes it from other spirocyclic compounds and contributes to its potential as a drug candidate.
Properties
Molecular Formula |
C14H17F3N2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
1'-methyl-7-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H17F3N2/c1-19-7-5-13(6-8-19)9-18-12-10(13)3-2-4-11(12)14(15,16)17/h2-4,18H,5-9H2,1H3 |
InChI Key |
IQBKBOOYGAEIAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=CC=C3C(F)(F)F |
Origin of Product |
United States |
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